3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole
Overview
Description
3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole is a heterocyclic compound that features a thieno[2,3-c]pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1-phenylpyrazole with sulfur-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazole: Similar structure but lacks the thieno ring.
3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole: Different positioning of the thieno ring.
3-methyl-1-phenyl-1H-thieno[2,3-d]pyrazole: Another isomer with a different ring fusion pattern.
Uniqueness
3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole is unique due to its specific ring fusion, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole is a compound that has garnered attention for its diverse biological activities, particularly in the realms of oncology and antimicrobial research. This article will explore the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of Biological Activity
The thieno[2,3-c]pyrazole scaffold has been identified as a promising pharmacological entity with various biological activities, including:
- Antitumor Effects : The compound has demonstrated significant cytotoxicity against multiple cancer cell lines.
- Antimicrobial Properties : It has shown effectiveness against both gram-positive and gram-negative bacteria.
- Antioxidant Activity : The compound exhibits protective effects against oxidative stress.
Antitumor Activity
Recent studies have highlighted the potent antitumor effects of derivatives of this compound. A notable derivative, Tpz-1, was found to induce selective programmed cell death in various human cancer cell lines, including breast, colon, and cervical cancers. The following table summarizes key findings from research on Tpz-1:
Cell Line | CC₅₀ (μM) | Mechanism of Action |
---|---|---|
HL-60 (Leukemia) | 0.19 | Induces apoptosis via caspase activation and disrupts microtubule formation. |
HeLa (Cervical) | 0.5 | Alters cell cycle progression and activates intrinsic apoptotic pathways. |
MCF-7 (Breast) | 2.99 | Inhibits signaling pathways involving p38 MAPK and Akt kinases. |
The mechanism of action for Tpz-1 involves interference with critical signaling pathways that regulate cell growth and division. Specifically, studies indicate that Tpz-1 reduces the phosphorylation of key kinases such as p38, CREB, Akt, and STAT3 while inducing hyperphosphorylation of others like ERK 1/2 .
The biological activity of this compound derivatives can be attributed to their interaction with specific molecular targets:
- Caspase Activation : Tpz-1 activates caspase-3/7 in cancer cells, indicating its role in promoting apoptosis .
- Microtubule Disruption : The compound disrupts microtubule dynamics essential for mitosis .
- Signal Transduction Modulation : It modulates pathways involving phosphodiesterase 7A (PDE7A), non-receptor tyrosine kinases (ABL), and Aurora kinases .
Antimicrobial Activity
In addition to its antitumor properties, this compound exhibits significant antimicrobial activity. Studies have reported that derivatives possess antibacterial properties against various pathogenic strains:
Microbial Strain | Activity | Mechanism |
---|---|---|
Staphylococcus aureus | Inhibitory | Disrupts bacterial cell wall synthesis. |
Escherichia coli | Moderate inhibition | Interferes with metabolic pathways. |
Candida albicans | Antifungal activity | Induces oxidative stress in fungal cells. |
Case Study 1: Anticancer Efficacy
A study involving Tpz-1 demonstrated its efficacy in inducing apoptosis in HL-60 leukemia cells through intrinsic pathways. Flow cytometry analysis revealed a significant increase in early apoptotic cells after treatment with Tpz-1 compared to control groups .
Case Study 2: Antimicrobial Properties
In a separate investigation focusing on antimicrobial activity, derivatives of the compound were tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial effects, suggesting potential applications in treating bacterial infections .
Properties
IUPAC Name |
3-methyl-1-phenylthieno[2,3-c]pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-9-11-7-8-15-12(11)14(13-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEOQTDIMFRJQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101264806 | |
Record name | 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101264806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24086-35-9 | |
Record name | 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24086-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101264806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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